1-Allyl-1-nitrosourea

NCI-60 screen differential cytotoxicity lung cancer selectivity

1-Allyl-1-nitrosourea is a monofunctional N-alkyl-N-nitrosourea bearing an allyl (prop-2-en-1-yl) substituent at the N¹ position. Classified as a direct-acting alkylating agent, it decomposes in aqueous media to generate electrophilic alkyldiazonium species capable of modifying DNA bases without requiring metabolic activation.

Molecular Formula C4H7N3O2
Molecular Weight 129.12 g/mol
CAS No. 760-56-5
Cat. No. B12125063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-1-nitrosourea
CAS760-56-5
Molecular FormulaC4H7N3O2
Molecular Weight129.12 g/mol
Structural Identifiers
SMILESC=CCN(C(=O)N)N=O
InChIInChI=1S/C4H7N3O2/c1-2-3-7(6-9)4(5)8/h2H,1,3H2,(H2,5,8)
InChIKeyWBBDVRPSJSJSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-1-nitrosourea (CAS 760-56-5): Baseline Identity and Procurement Starting Point


1-Allyl-1-nitrosourea is a monofunctional N-alkyl-N-nitrosourea bearing an allyl (prop-2-en-1-yl) substituent at the N¹ position. Classified as a direct-acting alkylating agent, it decomposes in aqueous media to generate electrophilic alkyldiazonium species capable of modifying DNA bases without requiring metabolic activation [1]. The compound has been profiled in the National Cancer Institute (NCI) primary antitumor drug screen, where its in vitro cytotoxicity was comparable to that of established nitrosourea drugs such as BCNU, CCNU, and MeCCNU [2]. It is also a recognized rodent multisite carcinogen with a standardized TD₅₀ value documented in the Carcinogenic Potency Database [1].

1-Allyl-1-nitrosourea: Why Interchanging N¹-Alkyl Nitrosoureas Without Data Is Unreliable


Nitrosoureas differing only in their N¹-alkyl group (methyl, ethyl, allyl, 2-chloroethyl, propargyl, etc.) cannot be assumed functionally equivalent. Systematic comparative studies demonstrate that the N¹ substituent directly governs three procurement-relevant performance dimensions: (i) differential cytotoxicity across tumor histotypes in the NCI 60-cell panel [1], (ii) rank-order aqueous stability dictating handling and formulation windows [2], and (iii) sterically controlled alkylating potential toward DNA-like nucleophiles [3]. Selecting a nitrosourea by class alone—without verifying the specific N¹-allyl differentiation data below—risks obtaining a compound with an unintended target-tissue selectivity profile, decomposition rate, or alkylation reactivity.

1-Allyl-1-nitrosourea: Quantitative Differentiation Evidence Against N¹-Alkyl Nitrosourea Analogs


Tumor Histotype Selectivity: N¹-Allyl Derivatives Preferentially Target Lung Cancer Lines vs. CNS- or Leukemia-Directed Analogs

In a direct four-arm comparison conducted within the NCI primary antitumor drug screen, N¹-allyl nitrosourea derivatives of diamino acids (L-ornithine and L-lysine series) exhibited a selectivity pattern clearly distinct from their N¹-methyl, N¹-(2-chloroethyl), and N¹-propargyl counterparts: N¹-allyl compounds were preferentially active against lung cancer cell lines, whereas N¹-methyl and N¹-(2-chloroethyl) derivatives were more selective for central nervous system (CNS) lines, and N¹-propargyl derivatives for leukemia lines [1]. All four series showed comparable overall in vitro potency to commercial nitrosoureas BCNU, CCNU, MeCCNU, chlorozotocin, streptozotocin, and PCNU, indicating that the selectivity difference is not a potency artifact but a true targeting divergence driven by the N¹ alkylating moiety [1].

NCI-60 screen differential cytotoxicity lung cancer selectivity nitrosourea SAR

Alkylating Potential Rank: Allyl Occupies an Intermediate Position Dictated by Steric Control

The alkylating potency of five N-alkyl-N-nitrosoureas (methyl, ethyl, allyl, propyl, butyl) was quantitatively ranked using the 4-(p-nitrobenzyl)pyridine (NBP) trap, a nucleophile with reactivity characteristics analogous to DNA bases. Under uniform conditions (water/dioxane 7:3 v/v, pH 5.0–6.5), the determined sequence of alkylating potential was: methyl > ethyl > allyl > propyl > butyl [1]. Ingold–Taft correlation analysis confirmed that this ranking is predominantly sterically controlled, not electronically driven [1]. 1-Allyl-1-nitrosourea therefore sits at the third position—more reactive than the propyl and butyl congeners but less reactive than methyl and ethyl nitrosoureas.

alkylating potential NBP assay steric effect DNA alkylation structure-reactivity

Aqueous Stability Hierarchy: N¹-Allyl Is More Stable Than 2-Chloroethyl and Propargyl but Less Stable Than Methyl

Stability in neutral aqueous solution—a critical parameter for compound storage, formulation, and experimental reproducibility—was determined for a matched series of N¹-substituted nitrosourea derivatives of diamino acids. The rank order of stability was: N¹-Methyl > N¹-Allyl > N¹-(2-Chloroethyl) > N¹-Propargyl [1]. N³-bisubstitution further enhanced stability across all N¹ variants, but the hierarchy dictated by the N¹ alkyl group was preserved [1]. This places 1-allyl-1-nitrosourea as the second-most stable member within the four-substituent panel, degrading more slowly than the clinically common 2-chloroethyl (mustard-type) nitrosoureas.

chemical stability half-life aqueous decomposition nitrosourea handling

Enhanced Solvolytic Reactivity of the Allyl Substituent Relative to Saturated Alkyl Congeners

A comparative kinetic study of N-alkyl-N-nitrosourea solvolysis in phosphate buffer (pH 6–7.8, 37.5 °C) revealed that while methyl, ethyl, and n-butyl derivatives exhibit no significant differences in reactivity, the allyl-substituted compound—along with phenethyl and benzyl analogs—showed a significant increase in reactivity toward hydroxyl ion attack [1]. This enhanced reactivity is attributed to the electron-withdrawing and resonance-stabilizing effect of the unsaturated allyl group, which facilitates the rate-limiting deprotonation step during decomposition [1]. For the broad nitrosourea class, half-lives at pH 7 and 37.5 °C are approximately 20 minutes [1]; the allyl derivative decomposes measurably faster than the saturated alkyl series.

solvolysis kinetics hydroxyl ion attack allyl activation decomposition rate

Carcinogenic Potency Benchmark: TD₅₀ of 0.341 mg/kg/day for Quantitative Risk Assessment and Handling Classification

The Carcinogenic Potency Database (CPDB) assigns 1-allyl-1-nitrosourea a harmonic-mean TD₅₀ of 0.341 mg/kg/day in the rat, derived from positive chronic bioassay experiments identifying the large intestine, lung, mammary gland, and stomach as target sites in males, and mammary gland, stomach, and uterus in females [1]. The TD₅₀ metric standardizes carcinogenic potency as the daily dose rate required to induce tumors in 50% of test animals that would otherwise remain tumor-free [1]. This value provides a quantitative, reproducible benchmark for safety assessment, personal protective equipment (PPE) specifications, and waste-handling protocols during procurement, storage, and experimental use.

carcinogenic potency TD50 CPDB risk assessment safety handling

1-Allyl-1-nitrosourea: Evidence-Backed Application Scenarios for Procurement and Experimental Design


Lung Cancer Selectivity Profiling in NCI-60 or Comparable Panels

Based on the direct head-to-head evidence that N¹-allyl nitrosourea derivatives preferentially target lung cancer cell lines over CNS or leukemic lines [4], 1-allyl-1-nitrosourea is the appropriate procurement choice when the experimental objective is to evaluate nitrosourea sensitivity specifically in non-small-cell lung cancer (NSCLC) or small-cell lung cancer (SCLC) models. It avoids the confounding CNS tropism of N¹-methyl/2-chloroethyl analogs and the leukemia tropism of N¹-propargyl analogs.

Controlled Alkylation Kinetics Studies Requiring Intermediate DNA Reactivity

When an experimental protocol demands an alkylating agent with reactivity between the highly potent methyl/ethyl nitrosoureas and the weakly reactive propyl/butyl analogs, 1-allyl-1-nitrosourea—ranked third in the NBP alkylation sequence [4]—provides a defined, sterically controlled reactivity level. This intermediate position is valuable for structure-reactivity relationship (SAR) studies, mutagenicity assays, or DNA adductome analyses where neither maximal nor minimal alkylation is desired.

Aqueous Stability Window for Multi-Well Plate Handling and In Vitro Dosing

The intermediate aqueous stability of 1-allyl-1-nitrosourea—more stable than 2-chloroethyl nitrosoureas but less stable than methyl analogs [4]—makes it suitable for automated liquid-handling workflows and extended in vitro dosing protocols where 2-chloroethyl nitrosoureas would degrade unacceptably fast, yet where the very high stability of methyl nitrosoureas might delay the onset of alkylating activity.

Carcinogenesis Research and Positive-Control Standardization

With a CPDB-documented TD₅₀ of 0.341 mg/kg/day and multi-organ carcinogenicity in rodent models [4], 1-allyl-1-nitrosourea serves as a quantitatively characterized positive control for mechanistic carcinogenesis studies, chemoprevention screening, or regulatory toxicology assessments, where a well-defined potency benchmark is required for inter-study comparisons.

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